molecular formula C4H6N2O B6589563 1-diazobutan-2-one CAS No. 6831-84-1

1-diazobutan-2-one

Cat. No.: B6589563
CAS No.: 6831-84-1
M. Wt: 98.1
InChI Key:
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Description

1-Diazobutan-2-one is an organic compound with the molecular formula C4H6N2O It belongs to the class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

1-Diazobutan-2-one can be synthesized through several methods. One common approach involves the reaction of butanone with diazomethane. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product. Another method involves the use of N-tosylhydrazones, which can be converted to diazo compounds in the presence of a base through the Bamford-Stevens reaction . Industrial production methods often involve the in situ generation of diazo compounds to minimize the risks associated with handling these reactive intermediates .

Chemical Reactions Analysis

1-Diazobutan-2-one undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.

    Cycloaddition: This compound can undergo cycloaddition reactions to form heterocyclic compounds

Common reagents used in these reactions include transition metal catalysts, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-diazobutan-2-one involves the generation of carbenes or metal carbenoids through the decomposition of the diazo group. These reactive intermediates can then participate in various chemical transformations, including insertion, cyclopropanation, and ylide formation . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

1-Diazobutan-2-one can be compared with other diazo compounds such as diazomethane (CH2N2) and ethyl diazoacetate (N2CHCOOEt). While all these compounds share the diazo group, they differ in their reactivity and applications. For example, diazomethane is commonly used for the methylation of carboxylic acids, whereas ethyl diazoacetate is used in cyclopropanation reactions . The unique structure of this compound allows it to participate in specific reactions that may not be feasible with other diazo compounds.

Conclusion

This compound is a versatile and valuable compound in organic chemistry. Its unique reactivity and wide range of applications make it an important reagent for scientific research and industrial processes. Continued exploration of its properties and reactions will likely yield new insights and applications in various fields.

Properties

CAS No.

6831-84-1

Molecular Formula

C4H6N2O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

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